![molecular formula C17H18BrFN4O B2675478 N-(4-bromo-2-fluorophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide CAS No. 1421452-57-4](/img/structure/B2675478.png)
N-(4-bromo-2-fluorophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-bromo-2-fluorophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-2-fluorophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide typically involves multi-step organic reactions. The starting materials often include 4-bromo-2-fluoroaniline, 6-methylpyridazine, and piperidine-3-carboxylic acid. The synthesis may proceed through the following steps:
Formation of Intermediate Compounds: The initial step involves the formation of intermediate compounds through reactions such as halogenation, nitration, or amination.
Coupling Reactions: The intermediates are then subjected to coupling reactions, such as Suzuki or Heck coupling, to form the desired piperidine ring structure.
Amidation: The final step involves the amidation reaction, where the carboxylic acid group is converted to the carboxamide group using reagents like carbodiimides or amines.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of catalysts, high-throughput screening of reaction conditions, and scale-up techniques to ensure efficient production.
化学反应分析
Types of Reactions
N-(4-bromo-2-fluorophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents include halogens, alkyl halides, and nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
科学研究应用
Kinase Inhibition and Cancer Therapy
One of the most significant applications of this compound is in the development of kinase inhibitors. Kinases are enzymes that play critical roles in cell signaling, and their dysregulation is often implicated in cancer. Research has indicated that compounds similar to N-(4-bromo-2-fluorophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide exhibit potent inhibitory effects against various kinases involved in tumor proliferation and survival.
Case Study: Inhibition of Chk2 Kinase
In a study evaluating substituted pyrazole-based kinase inhibitors, derivatives similar to this compound demonstrated significant antiproliferative activity against several cancer cell lines, including HepG2 (hepatocellular carcinoma), HeLa (cervical), and MCF7 (breast) cancer cells. The IC50 values for these compounds were reported to be in the low micromolar range, indicating strong efficacy in inhibiting cancer cell growth .
Metabotropic Glutamate Receptor Modulation
The metabotropic glutamate receptor subtype 5 (mGluR5) has been implicated in several neurological disorders, including anxiety and depression. Compounds that modulate mGluR5 activity are being explored for their therapeutic potential.
Research Findings
Studies have shown that similar compounds can selectively interact with mGluR5, leading to modulation of neurotransmitter release and subsequent effects on mood and behavior. This highlights the potential of this compound as a candidate for treating psychiatric conditions .
BRD4 Inhibition and Anti-Cancer Applications
Bromodomain-containing protein 4 (BRD4) is another target for therapeutic intervention due to its role in regulating gene expression associated with cancer progression. Inhibitors of BRD4 have shown promise in preclinical models.
Case Study: BRD4 Inhibitors
Compounds structurally related to this compound have been studied for their ability to inhibit BRD4, resulting in reduced tumor growth and improved outcomes in models of various cancers, including triple-negative breast cancer and lung cancer . These findings suggest that this compound could be further explored as a BRD4 inhibitor.
Pharmacokinetic Properties
The pharmacokinetic profile of this compound is crucial for its development as a therapeutic agent. Studies indicate that modifications to the piperidine core can enhance bioavailability and reduce toxicity, making it a viable candidate for further development.
Comparison Table of Related Compounds
Compound Name | Target | IC50 Value (µM) | Disease Model |
---|---|---|---|
Compound A | Chk2 | 10.8 | Breast Cancer |
Compound B | mGluR5 | 15.0 | Anxiety Disorders |
Compound C | BRD4 | 12.5 | Lung Cancer |
作用机制
The mechanism of action of N-(4-bromo-2-fluorophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects through:
Binding to Receptors: Modulating receptor activity to produce a physiological response.
Inhibiting Enzymes: Blocking enzyme activity to alter metabolic pathways.
Interacting with Proteins: Affecting protein function to influence cellular processes.
相似化合物的比较
Similar Compounds
- N-(4-chlorophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide
- N-(4-fluorophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide
- N-(4-bromo-2-chlorophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide
Uniqueness
N-(4-bromo-2-fluorophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. The combination of these substituents may result in distinct properties compared to similar compounds.
生物活性
N-(4-bromo-2-fluorophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, including its mechanisms, efficacy against various targets, and relevant research findings.
Chemical Structure and Properties
Molecular Formula : C15H15BrF2N4O
Molecular Weight : 373.21 g/mol
IUPAC Name : this compound
The compound features a piperidine ring substituted with a bromine and fluorine atom on the phenyl group, as well as a pyridazine moiety, which may contribute to its biological activity.
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Inhibition of Receptors/Enzymes : The compound is believed to inhibit certain kinases and receptors involved in cancer progression, particularly the PDGFRα kinase, which plays a critical role in oncogenesis .
- Monoamine Oxidase Inhibition : Similar compounds have been shown to inhibit monoamine oxidase (MAO), particularly MAO-B, indicating potential neuroprotective effects against neurodegenerative diseases .
Anticancer Activity
Recent studies have highlighted the compound's potential in cancer treatment by targeting oncogenic pathways. For instance, it has been shown to inhibit tumor growth in specific cancer cell lines through the blockade of PDGFRα signaling pathways .
Neuroprotective Effects
Research indicates that derivatives with structural similarities exhibit significant inhibition of MAO-B, suggesting that this compound could also possess neuroprotective properties. Compounds in this class have demonstrated IC50 values in the low micromolar range for MAO-B inhibition, suggesting strong potency .
Cytotoxicity Profile
The cytotoxic effects of related compounds were evaluated using healthy fibroblast cell lines (L929). Results indicated that while some derivatives caused significant cell death at higher concentrations, others like T6 showed minimal cytotoxicity even at elevated doses . This suggests that the compound may have a favorable safety profile.
Research Findings and Case Studies
Several studies have documented the biological activity of compounds similar to this compound:
属性
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrFN4O/c1-11-4-7-16(22-21-11)23-8-2-3-12(10-23)17(24)20-15-6-5-13(18)9-14(15)19/h4-7,9,12H,2-3,8,10H2,1H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYAROJRILGYINR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2CCCC(C2)C(=O)NC3=C(C=C(C=C3)Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrFN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。